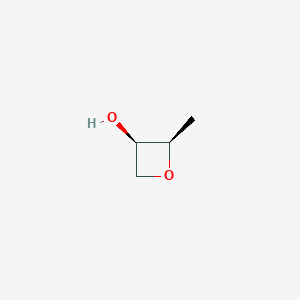

(2R,3R)-2-methyloxetan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O2 |

|---|---|

Molecular Weight |

88.11 g/mol |

IUPAC Name |

(2R,3R)-2-methyloxetan-3-ol |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1 |

InChI Key |

KHCRYZBFFWBCMJ-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CO1)O |

Canonical SMILES |

CC1C(CO1)O |

Origin of Product |

United States |

Stereochemical Considerations and Absolute Configuration Assignment

Nomenclature and Stereochemical Descriptors for (2R,3R)-2-Methyloxetan-3-ol

The systematic name this compound precisely defines the molecule's constitution and absolute stereochemistry according to IUPAC nomenclature rules. qmul.ac.ukwizeprep.com The parent structure is an "oxetane," a four-membered heterocyclic ether. The numbering of the ring atoms begins at the oxygen and proceeds to give the substituents the lowest possible locants.

The stereochemical descriptors "(2R,3R)" are crucial for unambiguously identifying this specific stereoisomer. stackexchange.comqmul.ac.uk These descriptors are determined using the Cahn-Ingold-Prelog (CIP) priority rules. stackexchange.comchemaxon.com For each chiral center (at carbon-2 and carbon-3), the four attached groups are assigned priorities. stackexchange.com The molecule is then oriented so that the lowest-priority group points away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is designated 'R'; if it is counter-clockwise, it is 'S'. stackexchange.comchemaxon.com

In this compound, there are two such chiral centers. nih.gov The "(2R,3R)" designation indicates that both stereocenters have the 'R' configuration. This distinguishes it from its other stereoisomers: (2S,3S)-2-methyloxetan-3-ol (its enantiomer) and (2R,3S)- and (2S,3R)-2-methyloxetan-3-ol (its diastereomers). stackexchange.com

Chiral Purity Assessment Methodologies

Ensuring the enantiomeric and diastereomeric purity of a chiral compound like this compound is paramount in many chemical applications. Various analytical techniques are employed to determine the enantiomeric excess (ee) and diastereomeric excess (de).

Spectroscopic Techniques for Enantiomeric Excess Determination

Spectroscopic methods offer powerful tools for assessing chiral purity, often without the need for physical separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectra of enantiomers are identical, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments. nih.govbohrium.com This results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for their quantification. acs.org For instance, fluorine-19 (¹⁹F) NMR has been effectively used for determining the enantiomeric excess of chiral alcohols after their conversion to fluorinated esters. bohrium.comacs.org The interaction of these derivatives with a chiral complex can lead to baseline-separated peaks in the ¹⁹F NMR spectrum, enabling precise ee determination. acs.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov Enantiomers produce mirror-image CD spectra. By creating calibration curves with samples of known enantiomeric composition, the ee of an unknown sample can be determined. nih.gov The use of multivariate regression models trained with CD spectra can even allow for the complete stereoisomeric speciation of compounds with multiple stereocenters. nih.gov

| Spectroscopic Technique | Principle | Application for Chiral Purity |

| NMR with Chiral Additives | Formation of diastereomeric complexes or derivatives leading to distinct NMR signals for each enantiomer. nih.govbohrium.com | Quantitative determination of enantiomeric excess by integrating the separated signals. acs.org |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. nih.gov | Comparison of the sample's CD spectrum to those of pure enantiomers or calibrated mixtures to determine enantiomeric excess. nih.gov |

Chromatographic Methods for Enantiomeric Resolution

Chromatographic techniques physically separate enantiomers, providing a direct and accurate measure of their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating enantiomers. beilstein-journals.orgub.edu It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. beilstein-journals.org This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Columns with CSPs based on polysaccharides, such as cellulose, are often effective for resolving chiral compounds like substituted oxetanes. beilstein-journals.org

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a CSP. This method is suitable for volatile and thermally stable compounds. The enantiomers are separated based on their differential interactions with the chiral stationary phase as they pass through the column.

| Chromatographic Method | Stationary Phase | Separation Principle |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based). beilstein-journals.org | Diastereomeric interactions between the enantiomers and the CSP lead to different retention times. beilstein-journals.org |

| Chiral GC | Chiral Stationary Phase in a capillary column. | Differential partitioning of volatile enantiomers into the CSP results in separation. |

Conformational Analysis and Ring Puckering in Substituted Oxetanes

The four-membered oxetane (B1205548) ring is inherently strained, with a ring strain energy of approximately 106 kJ·mol⁻¹. acs.orgmdpi.com Unsubstituted oxetane is nearly planar, but the introduction of substituents leads to a more puckered conformation to alleviate unfavorable eclipsing interactions between adjacent groups. acs.orgmdpi.comutexas.edu

The conformation of this compound is influenced by the steric and electronic interactions between the methyl group at C2 and the hydroxyl group at C3. The ring puckering angle, which describes the deviation from planarity, is a key parameter in its conformational analysis. acs.orgillinois.edu In substituted oxetanes, this angle can be significantly larger than in the parent compound. acs.org For example, the puckering angle in the insecticide EDO, a substituted oxetane, was found to be 16°. acs.org

Mechanistic Investigations of Oxetane Reactivity and Transformations

Ring-Opening Reactions of Chiral Oxetanes

The cleavage of the oxetane (B1205548) ring is a synthetically powerful transformation that can be initiated by nucleophiles, electrophiles, or catalysts. The substitution pattern on the oxetane ring plays a crucial role in determining the outcome of these reactions. magtech.com.cn

Nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes are fundamental for creating functionalized acyclic compounds, such as 1,3-diols. These reactions typically proceed via an S(_N)2 mechanism. Strong, unhindered nucleophiles preferentially attack the less sterically hindered carbon atom adjacent to the ring oxygen. magtech.com.cn

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles capable of opening the oxetane ring. youtube.com For a chiral oxetane like (2R,3R)-2-methyloxetan-3-ol, the nucleophilic carbon of the organometallic reagent would be expected to attack the C4 position (the less substituted carbon), leading to a specific regio- and stereoisomer. For instance, the reaction of Grignard reagents with epoxides, a related class of strained ethers, is a common method for forming carbon-carbon bonds and results in a primary alcohol after workup. libretexts.org This principle extends to oxetanes, where the reaction provides access to 1,3-diols with an extended carbon chain.

Hydride reagents, such as Lithium aluminum hydride (LiAlH₄), also function as nucleophiles to open the oxetane ring, yielding 1,3-diols upon reduction. ethz.ch The regioselectivity follows the same principle of attack at the sterically most accessible carbon. For example, the ring opening of 2,3-epoxy alcohols with hydride reagents is a known method to produce chiral 1,3-diols. thieme-connect.de

The table below summarizes the expected outcomes for the nucleophilic ring opening of a chiral oxetane.

| Nucleophile | Reaction Type | Expected Site of Attack | Product Type |

| Organocuprates (Gilman Reagents) | S(_N)2 | Less substituted carbon (C4) | 1,3-diol derivative |

| Organolithium Reagents | S(_N)2 | Less substituted carbon (C4) | 1,3-diol derivative |

| Grignard Reagents (RMgX) | S(_N)2 | Less substituted carbon (C4) | 1,3-diol derivative |

| Lithium aluminum hydride (LiAlH₄) | S(_N)2 | Less substituted carbon (C4) | 1,3-diol |

In the presence of acids, the ring-opening of oxetanes is facilitated by the protonation of the ring oxygen, which makes the ring more susceptible to nucleophilic attack. khanacademy.org This activation allows even weak nucleophiles, such as water or alcohols, to open the ring. magtech.com.cn Unlike purely nucleophilic reactions, the regioselectivity of acid-catalyzed ring opening is controlled by electronic effects. The reaction proceeds through a mechanism with significant S(_N)1 character. libretexts.org

The initial step involves the protonation of the oxetane oxygen, forming an oxonium ion. libretexts.orgchegg.com Subsequently, the nucleophile attacks one of the carbon atoms adjacent to the oxygen. In the case of an unsymmetrical oxetane like this compound, the positive charge in the transition state is better stabilized at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks this more substituted carbon. magtech.com.cnlibretexts.org This results in the formation of a different regioisomer compared to the product from a base-catalyzed or neutral nucleophilic opening.

For example, the acid-catalyzed hydrolysis of an unsymmetrical epoxide leads to the formation of a trans-1,2-diol, with the water molecule attacking the more substituted carbon. libretexts.org A similar outcome is expected for oxetanes. ethz.ch

Lewis acids are highly effective catalysts for promoting the ring opening of oxetanes, often under mild conditions. beilstein-journals.org They function by coordinating to the oxygen atom of the oxetane, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack. researchgate.net Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and tris(pentafluorophenyl)alane (Al(C₆F₅)₃) have been used to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.catresearchgate.net The choice of Lewis acid can significantly influence the selectivity of the reaction. uab.cat In some cases, chiral Lewis acids can be employed to achieve enantioselective ring opening of meso-oxetanes. rsc.org

Palladium-catalyzed hydrogenolysis is another important method for oxetane ring opening. researchgate.net This reaction involves the cleavage of a C-O bond with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netresearchgate.net This reductive ring-opening often occurs at the more sterically hindered carbon atom. magtech.com.cn For instance, the hydrogenolysis of 2-aryl-3-(silyloxy)oxetanes over a Pd/C catalyst yields 1,2-diols almost quantitatively. researchgate.net This method can be highly regio- and stereoselective. In some instances, the reaction can achieve both ring opening and the removal of protecting groups, such as a trityl group, in a single step. nih.gov

The regioselectivity and stereospecificity of oxetane ring-opening reactions are critically dependent on the reaction conditions and the nature of the substrate.

Regioselectivity : Under basic or neutral conditions with strong nucleophiles, the reaction proceeds via an S(_N)2 mechanism, and the nucleophile attacks the less substituted carbon (C4) due to steric hindrance (steric control). magtech.com.cn In contrast, under acidic conditions, the reaction has more S(_N)1 character. The transition state involves a partial positive charge that is better stabilized at the more substituted carbon, leading to nucleophilic attack at this position (C2) (electronic control). magtech.com.cnlibretexts.org Lewis acid-catalyzed reactions and palladium-catalyzed hydrogenolysis often favor attack at the more sterically hindered carbon as well. magtech.com.cn

Stereospecificity : Ring-opening reactions of chiral oxetanes that proceed via an S(_N)2 mechanism are stereospecific, occurring with an inversion of configuration at the center of attack. libretexts.org Acid-catalyzed openings can be more complex, but often result in trans products when a new stereocenter is formed. libretexts.org The stereochemical outcome of catalytic reactions can be influenced by the specific catalyst and ligands used. rsc.org

The following table summarizes the regiochemical outcomes under different conditions for an unsymmetrical oxetane.

| Condition | Mechanism | Controlling Factor | Site of Nucleophilic Attack |

| Basic / Strong Nucleophile | S(_N)2-like | Steric | Less substituted carbon (C4) magtech.com.cn |

| Acidic / Weak Nucleophile | S(_N)1-like | Electronic | More substituted carbon (C2) magtech.com.cnlibretexts.org |

| Lewis Acid Catalysis | Varies | Electronic/Catalyst | Often the more substituted carbon magtech.com.cnresearchgate.net |

| Pd-catalyzed Hydrogenolysis | Catalytic | Electronic/Catalyst | Often the more substituted carbon magtech.com.cnresearchgate.net |

Ring-Expansion Reactions

Beyond ring-opening, the strain in the oxetane ring can be harnessed to drive ring-expansion reactions, providing a pathway to larger heterocyclic systems like tetrahydrofurans. sioc-journal.cnsioc-journal.cn

The reaction of oxetanes with diazo compounds, often catalyzed by transition metals like copper or rhodium, is a method for synthesizing five-membered rings like tetrahydrofurans. sioc-journal.cnclausiuspress.com The reaction is believed to proceed through the formation of an oxonium ylide intermediate. nih.gov This ylide can then undergo a rearrangement, such as a sioc-journal.cnCurrent time information in Богородский район, RU.-Stevens or sioc-journal.cnclausiuspress.com-sigmatropic rearrangement, to afford the ring-expanded product. nih.gov The development of N-heterocyclic carbene (NHC)-copper catalysts has expanded the scope and efficiency of these reactions. clausiuspress.com The stereochemistry of the starting oxetane can be transferred to the product, making this a stereospecific transformation. organic-chemistry.org

Metal-Catalyzed Intermolecular and Intramolecular Cycloadditions

The saturated oxetane ring is generally stable and does not readily participate in cycloaddition reactions. However, the introduction of unsaturation or specific functional group arrangements on the oxetane core enables a variety of metal-catalyzed cycloaddition reactions. These transformations typically proceed via a metal-catalyzed ring-opening of the strained oxetane, which then acts as a synthon that reacts with another component.

Rhodium(I)-Catalyzed [4+2] Cycloaddition of Oxetanols with Alkynes: An efficient synthesis of highly functionalized dihydropyrans can be achieved through a rhodium(I)-catalyzed reaction between oxetanols and alkynes. nih.gov This process involves a tandem C(sp³)–C(sp³) bond cleavage of the oxetane ring followed by annulation with the alkyne. nih.gov For a substrate like this compound, the reaction is initiated by the cleavage of the C2-C3 bond, which is adjacent to the hydroxyl group. This generates a rhodium-containing intermediate that then undergoes cycloaddition with the alkyne partner. The reaction demonstrates excellent site-selectivity, and for chiral 2-substituted oxetanols, remarkable enantioretention is observed. nih.gov An enantioselective version of this transformation has been developed using a Binaphine ligand. nih.gov

Palladium-Catalyzed [6+4] Cycloaddition of Vinyl Oxetanes: While not directly applicable to this compound, a related and important reaction is the palladium-catalyzed enantioselective cycloaddition of vinyl oxetanes. nih.govthieme-connect.com In this reaction, a 2-vinyloxetane acts as a six-atom synthon. The palladium catalyst facilitates a ring-opening of the oxetane to form a π-allyl palladium intermediate, which then undergoes a [6+4] cycloaddition with a suitable four-atom partner, such as an azadiene. nih.govconnectedpapers.com This methodology provides access to challenging ten-membered heterocycles with high yield and excellent enantioselectivity, using chiral ligands like Pd-SIPHOX. nih.gov This highlights a strategy where the oxetane ring is used as a latent reactive species, unlocked by transition metal catalysis. nih.govthieme-connect.comacs.org

Table 1: Overview of Metal-Catalyzed Cycloadditions of Oxetane Derivatives

| Reaction Type | Oxetane Substrate | Catalyst/Ligand | Reactant Partner | Product | Key Feature |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | Oxetan-3-ol derivatives | Rhodium(I) / Binaphine | Alkynes | Dihydropyrans | C-C bond cleavage; High enantioretention. nih.gov |

| [6+4] Cycloaddition | 2-Vinyl oxetanes | Pd₂(dba)₃ / SIPHOX | Azadienes | Ten-membered heterocycles | Ring-opening to π-allyl intermediate; High enantioselectivity. nih.gov |

Nucleophilic Ring Expansions

The inherent ring strain of the oxetane core makes it susceptible to nucleophilic attack, leading to ring-opening or ring expansion reactions. These transformations are valuable for converting four-membered heterocycles into larger, functionalized ring systems.

A notable example is the stereospecific ring expansion of oxetanes to oxolanes (tetrahydrofurans) using dimethylsulfoxonium methylide (CH₃)₂S(O)CH₂. This reaction serves as a convenient and general method for preparing optically active five-membered cyclic ethers from their four-membered precursors. The reaction proceeds with complete retention of enantiomeric purity and stereochemistry.

For this compound, the reaction would involve the nucleophilic attack of the ylide at the less sterically hindered C4 position, followed by intramolecular displacement of the dimethyl sulfoxide (B87167) leaving group. This results in the formation of a five-membered oxolane ring. Computational and experimental studies show that the oxetane-to-oxolane expansion requires elevated temperatures (e.g., 125°C) due to a significant activation barrier of approximately 25 kcal/mol.

Another important transformation is the catalytic enantioselective intramolecular ring-opening of oxetanes. Using (salen)Co(III) complexes as catalysts, oxetanes with tethered alcohol nucleophiles can be cyclized to form enantioenriched tetrahydrofurans in high yield and enantioselectivity. acs.org This methodology expands the utility of chiral catalysts to activate oxetanes toward enantioselective additions. acs.org

Table 2: Nucleophilic Ring Expansion of Oxetanes

| Reagent | Product Type | Stereochemistry | Typical Conditions |

|---|---|---|---|

| Dimethylsulfoxonium methylide | Oxolane (Tetrahydrofuran) | Retention of configuration | High temperature (e.g., 125°C) |

| Intramolecular alcohol (Catalytic) | Substituted Tetrahydrofuran (B95107) | High enantioselectivity | (salen)Co(III) complex catalyst. acs.org |

Functional Group Interconversions on the Oxetane Core

The hydroxyl group of this compound can be converted into various other functional groups while preserving the integrity of the oxetane ring. These functional group interconversions (FGIs) are fundamental operations in organic synthesis, enabling the elaboration of the core structure into more complex targets.

Conversion to Sulfonate Esters: The alcohol can be readily converted into sulfonate esters, such as mesylates or tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. This transformation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. A key feature of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken during the process.

Table 3: Functional Group Interconversions of the Hydroxyl Group

| Target Functional Group | Reagents | Stereochemical Outcome at C3 | Reference |

|---|---|---|---|

| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl), Pyridine | Retention | sioc-journal.cn |

| Tosylates (-OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Retention | sioc-journal.cn |

| Chloride (-Cl) | 1. MsCl, Et₃N; 2. LiCl, DMF | Inversion | sioc-journal.cn |

| Azide (-N₃) | 1. Ph₃P, DEAD; 2. HN₃ (Mitsunobu reaction) | Inversion | nih.gov |

Photolytic Cleavage Pathways (Retro-Paternò-Büchi)

The Paternò-Büchi reaction is the [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. The reverse reaction, known as the retro-Paternò-Büchi reaction, involves the photolytic cleavage of an oxetane ring into its constituent carbonyl and alkene fragments. This process is typically initiated by direct irradiation or through photosensitization, which promotes the oxetane to an excited triplet state.

For an unsymmetrical oxetane like this compound, the photocycloreversion can proceed via two distinct pathways, depending on which pair of carbon-carbon bonds within the ring cleaves. The cleavage is dictated by the relative stability of the potential 1,4-biradical intermediates formed upon ring opening.

Pathway A (C2-C3 and C4-O cleavage): This pathway involves the scission of the bond between the two substituted carbons (C2 and C3). This would lead to the formation of acetone (from C2 and the methyl group) and ethene (from C3 and C4), along with the regeneration of the hydroxyl radical's position, which is less likely. A more plausible fragmentation pattern involves cleavage of the C2-O and C3-C4 bonds or C2-C3 and C4-O bonds.

Pathway B (C2-O and C3-C4 cleavage): This pathway would generate acetaldehyde (from C2, its methyl group, and the oxetane oxygen) and propene (from C3, C4, and the hydroxyl-bearing carbon).

The regioselectivity of the cleavage is influenced by the substitution pattern on the oxetane ring. The fragmentation generally proceeds to form the most stable biradical intermediate. Studies on related oxetanes have shown that the cleavage can be highly selective and can even be used for kinetic resolution of racemic oxetanes when a chiral sensitizer (B1316253) is used. The decomposition products arise from this photocycloreversion, confirming the viability of these cleavage pathways.

Table 4: Potential Products of Retro-Paternò-Büchi Reaction

| Cleavage Pathway | Resulting Carbonyl Compound | Resulting Alkene |

|---|---|---|

| Pathway A (C2-O / C3-C4 Cleavage) | Acetaldehyde | Propene |

| Pathway B (C4-O / C2-C3 Cleavage) | Acetone | Ethene |

Role As Chiral Building Blocks in Organic Synthesis

Precursors to Natural Product Synthesis

The oxetane (B1205548) ring, while relatively rare in nature, is a key structural motif in several biologically active natural products. acs.org The defined stereochemistry of (2R,3R)-2-methyloxetan-3-ol makes it an important starting material for the total synthesis of such compounds. nih.govrsc.org Its inherent chirality can be transferred to the target molecule, often simplifying complex synthetic sequences and enabling the construction of multiple stereocenters. nih.gov

One of the most prominent examples of an oxetane-containing natural product is paclitaxel (B517696) (Taxol), a potent anticancer agent. acs.org The oxetane ring in paclitaxel is crucial for its biological activity, acting as a conformational lock and a hydrogen-bond acceptor. acs.org While the synthesis of paclitaxel itself is a monumental achievement, the strategies employed often involve the late-stage formation of the oxetane ring. However, the principles of using chiral building blocks like this compound are central to the broader field of natural product synthesis.

Another notable example is oxetanocin, a nucleoside antibiotic with antiviral and antibacterial properties. acs.org The synthesis of oxetanocin and its analogues often relies on the stereocontrolled construction of the oxetane ring, a process where a pre-existing chiral center, such as that in this compound, can serve as a valuable starting point. The synthetic utility of this building block lies in its ability to undergo ring-opening reactions with various nucleophiles, leading to the introduction of diverse functionalities with retention or inversion of stereochemistry at the C3 position.

Stereoselective Synthesis of Analogues with Defined Stereochemistry

The ability to synthesize analogues of biologically active compounds with precisely controlled stereochemistry is paramount in medicinal chemistry for establishing structure-activity relationships (SAR). This compound serves as an excellent chiral pool starting material for the stereoselective synthesis of such analogues. ugr.esnih.gov

The synthetic strategy often involves the activation of the hydroxyl group, for example, by conversion to a good leaving group like a tosylate or mesylate. Subsequent nucleophilic substitution at the C3 position with a variety of nucleophiles proceeds with high stereoselectivity, typically through an SN2 mechanism, resulting in inversion of configuration at that center. This allows for the synthesis of a wide array of (2R,3S)-disubstituted oxetanes.

Alternatively, the hydroxyl group can be used to direct reactions at other positions of the molecule. For instance, it can be protected, and the methyl group at C2 can be functionalized. Subsequent deprotection and manipulation of the hydroxyl group can lead to a diverse set of stereochemically defined oxetane analogues. The inherent strain of the oxetane ring can also be exploited in ring-opening reactions, leading to acyclic products with defined stereochemistry.

A notable application is in the synthesis of iodinated analogues of reboxetine, a norepinephrine (B1679862) reuptake inhibitor. nih.gov The synthesis of (2S,3R)- and (2R,3S)-iodoreboxetine was achieved in a twelve-step stereoselective sequence starting from 4-bromobenzaldehyde, where a key step involved establishing the necessary stereocenters. nih.gov While this specific example does not start from this compound, it highlights the importance of stereocontrolled synthesis in creating analogues for biological evaluation, a process where chiral building blocks are invaluable.

Contribution to Novel Scaffolds in Target-Oriented Synthesis

In the quest for new therapeutic agents, the development of novel molecular scaffolds is of great importance. This compound provides a unique and rigid three-dimensional scaffold that can be elaborated into a variety of more complex structures for target-oriented synthesis. acs.orgacs.org The defined stereochemistry and the presence of two modifiable functional groups (the hydroxyl and the methyl group) allow for divergent synthetic strategies.

The oxetane ring itself can be considered a "space-exploring" fragment in drug design. Its non-planar, puckered conformation can orient substituents in specific vectors in three-dimensional space, which can be advantageous for binding to biological targets. The methyl group provides a point for chain extension or the introduction of other functional groups, while the hydroxyl group offers a handle for further synthetic transformations.

For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo a variety of reactions, such as Grignard additions or Wittig reactions, to introduce new carbon-carbon bonds. The resulting products can then be further functionalized to create libraries of compounds based on the oxetane scaffold. The ring strain of the oxetane can also be utilized in ring-expansion reactions to generate larger heterocyclic systems with defined stereochemistry.

Applications in Polymer Chemistry (e.g., as Monomers for Stereoregular Polymers)

The use of chiral monomers is a key strategy for the synthesis of stereoregular polymers, which can exhibit unique and desirable properties compared to their atactic counterparts. This compound, with its defined stereochemistry, has potential as a monomer for the preparation of such polymers. google.com

Ring-opening polymerization of chiral oxetanes can lead to polyethers with a regular arrangement of stereocenters along the polymer backbone. The stereochemistry of the monomer is directly translated into the microstructure of the polymer, influencing its physical properties such as crystallinity, melting point, and optical activity.

The polymerization can be initiated by various cationic or anionic initiators. The choice of initiator and reaction conditions can influence the polymerization mechanism and the properties of the resulting polymer. For example, a living polymerization would allow for precise control over the molecular weight and dispersity of the polymer chains.

While the specific polymerization of this compound is not extensively documented in readily available literature, the general principles of oxetane polymerization and the use of chiral monomers to create stereoregular polymers are well-established. The resulting polyethers could find applications in areas such as chiral chromatography, as biodegradable materials, or in specialized optical applications.

Utilisation in Bioisosteric Design Strategies (focused on synthetic utility)

Bioisosterism, the replacement of a functional group in a biologically active molecule with another group of similar size, shape, and electronic properties, is a powerful tool in medicinal chemistry. nih.gov The oxetane moiety has gained significant attention as a bioisostere for commonly found groups like gem-dimethyl, carbonyl, and tert-butyl groups. acs.org The synthetic utility of this compound lies in its ability to serve as a chiral building block for introducing the oxetane motif in a stereocontrolled manner. acs.orgnih.gov

The introduction of an oxetane ring can lead to improvements in physicochemical properties such as solubility, metabolic stability, and cell permeability. From a synthetic standpoint, this compound provides a ready-made chiral fragment that can be incorporated into a larger molecule.

The synthetic strategies for incorporating this chiral oxetane into a target molecule are varied. The hydroxyl group can be used as a nucleophile or can be converted into a leaving group for substitution reactions. The oxetane ring can also be formed in situ from a precursor derived from this compound. For example, ring-opening of the oxetane can provide a diol with defined stereochemistry, which can then be used in subsequent synthetic steps.

The use of oxetanes as bioisosteres has been successfully applied in the development of various therapeutic agents, including inhibitors of GPR88 and LRRK2. acs.orgnih.gov While these examples may not directly start from this compound, they demonstrate the value of the oxetane motif in drug design and underscore the importance of having access to chiral oxetane building blocks.

Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Oxetane (B1205548) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of organic molecules, including chiral oxetanes.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of individual atoms. bhu.ac.in In (2R,3R)-2-methyloxetan-3-ol, the proton (¹H) and carbon (¹³C) spectra would reveal the number of unique atoms and their immediate surroundings. For instance, the methyl group protons would appear as a distinct signal, and the protons on the oxetane ring would exhibit characteristic chemical shifts and coupling patterns.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the connectivity of atoms and the relative stereochemistry. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the carbon framework. NOESY experiments, on the other hand, reveal through-space interactions between protons that are in close proximity, which is particularly useful for determining the trans relationship between the methyl group and the hydroxyl group in this compound. nih.gov For example, a NOESY correlation between the proton of the hydroxyl group and the methine proton at C2 would support the assigned relative stereochemistry. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~1.3 | ~20 |

| H-2 | ~4.8 | ~78 |

| H-3 | ~4.5 | ~75 |

| H-4 (cis to CH₃) | ~4.6 | ~70 |

| H-4 (trans to CH₃) | ~4.4 | |

| OH | Variable |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Determining the enantiomeric purity of a chiral compound is often achieved using chiral shift reagents (CSRs) in NMR spectroscopy. harvard.eduresearchgate.net These are typically lanthanide complexes that can reversibly bind to the chiral molecule, forming diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum. researchgate.net The ratio of the integrals of these separated signals directly corresponds to the enantiomeric excess (ee). For this compound, a chiral shift reagent would interact with the hydroxyl group, allowing for the differentiation of the (2R,3R) and (2S,3S) enantiomers. Both paramagnetic and diamagnetic chiral shift reagents are available, with paramagnetic versions often causing significant shifts but also potential line broadening.

Anisotropic effects, induced by the chiral environment of the shift reagent, are responsible for the observed separation of signals. The spatial arrangement of the analyte around the metal center of the CSR dictates the magnitude of the induced shift for each proton, allowing for enantiomeric discrimination.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₄H₈O₂). rsc.orgrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. msu.edu The masses of these fragments can help to identify structural motifs within the molecule. For this compound, characteristic fragmentation pathways could include:

Loss of a methyl group (-CH₃): This would result in a peak at m/z corresponding to the mass of the remaining C₃H₅O₂⁺ fragment.

Loss of a hydroxyl group (-OH): This would lead to a peak corresponding to the C₄H₇O⁺ fragment.

Ring cleavage: The strained oxetane ring can undergo various ring-opening fragmentations, leading to characteristic peaks. For example, cleavage of the C-C and C-O bonds in the ring could produce a variety of smaller fragments. mdpi.com

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |

|---|---|---|

| [M]⁺ | 88 | - |

| [M - CH₃]⁺ | 73 | CH₃• |

| [M - OH]⁺ | 71 | •OH |

| [M - H₂O]⁺ | 70 | H₂O |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

For this compound, the IR spectrum would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene (B1212753) groups.

A characteristic absorption for the C-O stretching of the ether linkage within the oxetane ring, typically around 950-1150 cm⁻¹. umanitoba.ca

The ring-puckering vibration of the oxetane ring itself occurs at a very low frequency, around 53 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The C-C bonds within the oxetane ring would give rise to characteristic Raman signals. The study of vibrational effects, including ring-puckering and C-H stretching, can provide a more detailed understanding of the molecule's dynamic structure. acs.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. ed.ac.ukspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The diffraction data allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of all atoms in the molecule.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the trans relationship between the methyl and hydroxyl groups and, crucially, the absolute configuration at the two stereocenters (C2 and C3). nih.govnih.gov The determination of the absolute configuration is possible through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by the atoms. researchgate.net While this effect is more pronounced for heavier atoms, it can also be used for light-atom molecules like this compound with careful data collection and analysis. ed.ac.uk

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy techniques are sensitive to the chirality of a molecule and provide information about its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum consists of positive or negative bands (Cotton effects) at the wavelengths of electronic transitions. amrita.edu The sign and intensity of these Cotton effects are characteristic of the molecule's absolute configuration. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations, its absolute configuration can be confidently assigned. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.inwikipedia.org An ORD curve for a chiral molecule will show a characteristic pattern, often with peaks and troughs known as Cotton effects in the region of an absorption band. amrita.edu For a molecule like this compound, which contains a hydroxyl group, the ORD curve would be influenced by the electronic transitions associated with this chromophore. The shape of the ORD curve can be used to deduce the absolute configuration by applying empirical rules or by comparison with known compounds. acs.org

Table 3: Summary of Spectroscopic Techniques and Their Applications for this compound

| Spectroscopic Technique | Information Obtained |

|---|---|

| 1D & 2D NMR | Connectivity of atoms, relative stereochemistry |

| NMR with Chiral Shift Reagents | Enantiomeric purity |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

| Vibrational Spectroscopy (IR, Raman) | Functional groups present |

| X-ray Crystallography | Absolute configuration, solid-state conformation |

Challenges and Emerging Research Directions in Chiral Oxetane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of chiral oxetanes is the development of more efficient and environmentally friendly methods. semanticscholar.orgrsc.orgmdpi.com Traditional synthetic routes can be lengthy, require harsh reaction conditions, and generate significant waste. semanticscholar.orgrsc.org The inherent ring strain of the oxetane (B1205548) core makes its formation a kinetic and thermodynamic challenge. acs.org

Current research is actively pursuing "green" and sustainable approaches. ijnc.ir This includes the use of eco-friendly catalysts and solvents, as well as developing more atom-economical reactions. ijnc.irmdpi.com For instance, there is a growing interest in catalytic methods that minimize the use of stoichiometric reagents. semanticscholar.org The development of one-pot or tandem reactions that reduce the number of purification steps is also a key goal. nih.gov A significant advancement in this area is the use of alcohol C–H functionalization to construct the oxetane ring, which avoids the need for pre-functionalized substrates. acs.org

Key areas of focus for sustainable synthesis include:

Catalyst Development: Designing highly active and selective catalysts that can operate under mild conditions.

Alternative Energy Sources: Utilizing methods like microwave irradiation and photochemistry to drive reactions more efficiently. ijnc.ir

Renewable Feedstocks: Exploring the use of bio-based starting materials. ijnc.ir

Waste Reduction: Designing synthetic pathways with high atom economy and minimizing the use of protecting groups. ijnc.ir

Expanding the Scope of Chiral Catalysis for Oxetane Derivatization

While methods for the synthesis of the chiral oxetane core are advancing, the selective derivatization of these rings using chiral catalysis is an area with significant room for growth. rsc.org The development of catalytic asymmetric methods for the nucleophilic opening of substituted oxetanes is a key challenge. rsc.org This would provide access to a wide range of highly functionalized chiral building blocks. rsc.org

Chiral Brønsted acids have emerged as promising catalysts for the desymmetrization of prochiral oxetanes and for the enantioselective ring-opening of substituted oxetanes. rsc.orgresearchgate.net However, expanding the scope of nucleophiles that can be used in these reactions is a critical next step. rsc.org Current methods are often limited to specific nucleophile classes. rsc.org Future efforts will likely focus on developing catalytic systems that can accommodate a broader range of nucleophiles, including carbon, oxygen, and nitrogen-based reagents, with high levels of stereocontrol. rsc.orgresearchgate.net

Recent progress has been made in the catalytic asymmetric synthesis of various heterocyclic rings starting from chiral oxetanes, demonstrating the potential of this strategy. beilstein-journals.org For example, chiral phosphoric acids have been successfully employed in the synthesis of chiral 1,4-benzodioxepines and 3,3-disubstituted pyrrolidines. beilstein-journals.org

Table 1: Examples of Chiral Catalysis in Oxetane Derivatization

| Catalyst Type | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Intramolecular Desymmetrization | Tetrahydrothiophenes | researchgate.netnsf.gov |

| Chiral Phosphoric Acid | Asymmetric Ring-Opening | Chiral 1,4-Benzodioxepines | beilstein-journals.org |

| Chiral Phosphoric Acid | Asymmetric Ring-Opening | Chiral 3,3-Disubstituted Pyrrolidines | beilstein-journals.org |

| Chiral Cu(II) Complex | Catalytic Asymmetric Synthesis | cis-Oxetanes | beilstein-journals.org |

Exploration of New Reactivity Modes

Beyond traditional nucleophilic ring-opening reactions, researchers are exploring new and unconventional ways to utilize the reactivity of the oxetane ring. nih.govrsc.org The ring strain of oxetanes can be harnessed to drive unique chemical transformations. acs.org

One emerging area is the use of 3-aminooxetanes as 1,3-amphoteric molecules. rsc.org This novel reactivity allows for [3+2] annulations with various polarized π-systems, providing convergent access to valuable heterocyclic structures. rsc.org This approach significantly expands the synthetic utility of oxetanes beyond their typical role as electrophiles. rsc.org

Other new reactivity patterns being investigated include:

Ring Expansions: Transforming the four-membered oxetane ring into larger heterocyclic systems like tetrahydrofurans. acs.orgbeilstein-journals.org

Ring Contractions: Developing photochemical methods to contract larger rings, such as 2,5-dihydrofurans, into polysubstituted oxetanes. nih.gov

Radical Reactions: Utilizing radical-polar crossover methods for the cycloisomerization of homoallylic alcohols to form the oxetane ring. nih.gov

Photochemical Cascades: Designing complex, multi-step reactions initiated by light to construct intricate molecular architectures containing oxetane rings. nih.gov

Frustrated Lewis Pair (FLP) Catalysis: Exploring the use of FLPs to catalyze the reductive opening of oxetanes, which can lead to unexpected rearrangements and the formation of novel products. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to advance chiral oxetane chemistry. sci-hub.sesyrris.com Flow chemistry offers several advantages over traditional batch processes, including improved safety, enhanced reaction control, higher reproducibility, and the potential for easier scale-up. sci-hub.sesyrris.comunipd.it

For the synthesis of chiral compounds, continuous flow processes can be particularly beneficial. rsc.org They allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high levels of stereoselectivity. researchgate.net Furthermore, immobilized catalysts can be used in flow reactors, facilitating catalyst recycling and reducing costs. researchgate.net The development of immobilized chiral phosphoric acids for use in continuous flow systems is a promising step in this direction. researchgate.net

Automated synthesis, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and the generation of compound libraries for screening purposes. syrris.com This technology can be used to rapidly explore a wide range of reaction conditions and substrates, leading to the faster development of efficient synthetic routes for compounds like (2R,3R)-2-methyloxetan-3-ol and its derivatives. syrris.com

Computational Design of Novel Chiral Oxetane Architectures

Computational chemistry is becoming an increasingly powerful tool in the design and study of new chiral molecules. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the properties and reactivity of novel chiral oxetane architectures before they are synthesized in the lab. nih.gov

This in silico approach can be used to:

Screen potential synthetic targets: By calculating properties such as stability, reactivity, and potential biological activity, researchers can prioritize the synthesis of the most promising candidates. nih.gov

Elucidate reaction mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of chemical reactions, helping to explain observed stereochemical outcomes and guide the design of more selective catalysts. nih.govresearchgate.net For example, DFT calculations have been used to understand the mechanism of the desymmetrization of oxetanes catalyzed by chiral Brønsted acids. researchgate.net

Design novel catalysts: Computational methods can be employed to design new chiral catalysts with enhanced activity and selectivity for specific transformations of oxetanes.

The synergy between computational design and experimental synthesis holds great promise for accelerating the development of new chiral oxetane-based compounds with tailored properties for various applications.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-aminooxetanes |

| 2,5-dihydrofurans |

| homoallylic alcohols |

| 1,4-benzodioxepines |

| 3,3-disubstituted pyrrolidines |

| cis-Oxetanes |

| Tetrahydrothiophenes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.